COX-2 Inhibitory Potency and Selectivity: Direct Comparison with Inactive Structural Isomer
In a direct head-to-head comparison, the target compound, diarylpyrrole 1, exhibited potent inhibition of human recombinant COX-2 with an IC50 of 60 nM and high selectivity over COX-1 (IC50 >100 µM, selectivity index >1700). In stark contrast, its structural isomer diarylpyrrole 2, which differs only in the reversal of the 1,2-diaryl substitution on the pyrrole ring, was completely inactive against COX-2 (IC50 >100 µM) [1][2]. This demonstrates that the specific regiochemistry of the target compound is not a minor variable but an absolute requirement for activity.
| Evidence Dimension | Inhibitory activity against human recombinant COX-2 and COX-1 enzymes |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.06 µM (60 nM); COX-1 IC50 >100 µM; COX-1/COX-2 Selectivity >1700 |
| Comparator Or Baseline | Diarylpyrrole 2 (isomeric analog): COX-2 IC50 >100 µM; COX-1 IC50 >100 µM |
| Quantified Difference | >1,700-fold difference in COX-2 potency; target is active, comparator is completely inactive. |
| Conditions | Human recombinant COX-1 and COX-2 enzyme assays. IC50 values are an average of at least two independent determinations. |
Why This Matters
This evidence is definitive for procurement; ordering an incorrect isomer will result in an inactive compound, wasting research resources and time.
- [1] Khanna, I.K.; Weier, R.M.; Yu, Y.; Collins, P.W.; Miyashiro, J.M.; Koboldt, C.M.; Veenhuizen, A.W.; Currie, J.L.; Seibert, K.; Isakson, P.C. 1,2-Diarylpyrroles as Potent and Selective Inhibitors of Cyclooxygenase-2. J. Med. Chem. 1997, 40, 1619-1633. View Source
- [2] Abstract of 1,2-Diarylpyrroles as Potent and Selective Inhibitors of Cyclooxygenase-2. J. Med. Chem. 1997. Accessed via SciencePlus. View Source
